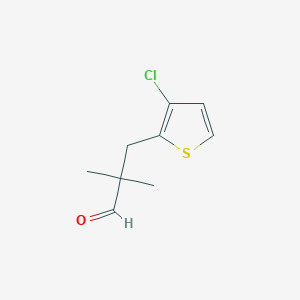
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom at the 3-position of the thiophene ring and a dimethylpropanal group makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorothiophene-2-carbaldehyde with 2,2-dimethylpropanal under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorothiophene-2-carbaldehyde: Lacks the dimethylpropanal group but shares the thiophene and chlorine moieties.
2,2-Dimethylpropanal: Lacks the thiophene ring but contains the dimethylpropanal group.
Thiophene-2-carbaldehyde: Lacks the chlorine atom and dimethylpropanal group but contains the thiophene ring.
Uniqueness
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is unique due to the combination of the thiophene ring, chlorine atom, and dimethylpropanal group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C9H11ClOS |
|---|---|
Peso molecular |
202.70 g/mol |
Nombre IUPAC |
3-(3-chlorothiophen-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11ClOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,6H,5H2,1-2H3 |
Clave InChI |
HEBYMIKRFHJEQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CS1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)
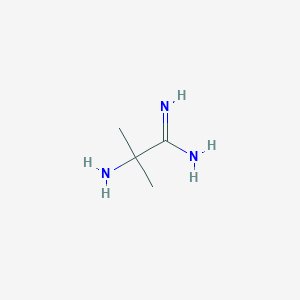

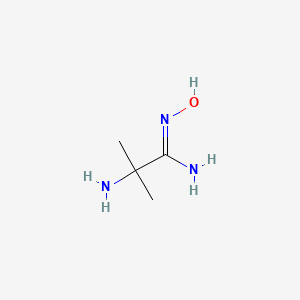

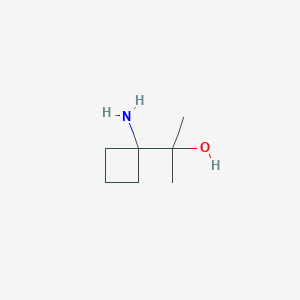
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
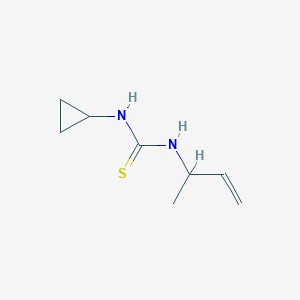

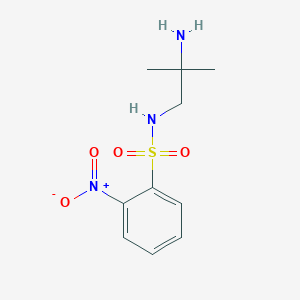


![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)
